3-(Pyrazin-2-yl)aniline

Description

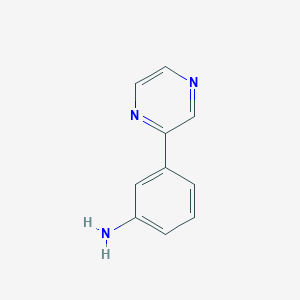

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazin-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKQOESVNLGISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-(Pyrazin-2-yl)aniline

An In-Depth Technical Guide to 3-(Pyrazin-2-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The pyrazine nucleus is a fundamental heterocyclic scaffold that commands significant attention in the field of medicinal chemistry. As a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, the pyrazine moiety is a key structural component in numerous biologically active compounds, including approved pharmaceuticals and natural products.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and role as a bioisosteric replacement for other aromatic systems make it a privileged scaffold in modern drug design.[4]

3-(Pyrazin-2-yl)aniline emerges as a particularly valuable building block, integrating the electron-deficient pyrazine ring with the versatile aminophenyl group. This combination offers multiple reaction sites for chemical elaboration, making it an ideal starting point for the synthesis of diverse compound libraries. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, structural characterization, and strategic applications of this important molecule.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the key structural and physicochemical data for 3-(Pyrazin-2-yl)aniline.

Chemical Structure and Identifiers

-

IUPAC Name: 3-(Pyrazin-2-yl)aniline

-

Chemical Structure:

Physicochemical Data Summary

The quantitative properties of 3-(Pyrazin-2-yl)aniline are summarized below. It is important to note that while some experimental data is available from commercial suppliers, other values may be computationally predicted.

| Property | Value | Source |

| CAS Number | 333792-60-2 | [5] |

| Molecular Formula | C₁₀H₉N₃ | [5][6] |

| Molecular Weight | 171.20 g/mol | [5][6] |

| SMILES | NC1=CC=CC(C2=NC=CN=C2)=C1 | [5] |

| Physical Form | Solid | [7] (Analogue) |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Freely soluble in organic solvents | [8] (Pyrazine) |

Synthesis and Purification

The construction of the biaryl linkage between the pyrazine and aniline rings is the central challenge in synthesizing 3-(Pyrazin-2-yl)aniline. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and versatile method for this transformation.[9][10]

Retrosynthetic Analysis and Strategy

The C-C bond connecting the two aromatic rings can be disconnected retrosynthetically, leading to two primary precursor pairs:

-

2-Halopyrazine (e.g., 2-chloropyrazine) and 3-aminophenylboronic acid.

-

3-Bromoaniline (or triflate) and pyrazine-2-boronic acid.

The first approach is often preferred due to the commercial availability and stability of the starting materials. The Suzuki coupling is advantageous for its high functional group tolerance, allowing the unprotected aniline -NH₂ group to be carried through the reaction, thus simplifying the synthetic sequence.[10]

Detailed Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a representative procedure. As a self-validating system, the progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product.

Reagents and Materials:

-

3-Aminophenylboronic acid (1.1 eq)

-

2-Chloropyrazine (1.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] or a more advanced ligand like SPhos (0.04 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.5 eq)

-

Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Nitrogen or Argon gas for inert atmosphere

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloropyrazine, 3-aminophenylboronic acid, and potassium carbonate.

-

Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, which can lead to catalyst degradation and reduced yield.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.

-

Solvent Addition: Add the degassed solvent system (dioxane/water) via cannula or syringe. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to obtain pure 3-(Pyrazin-2-yl)aniline.

Synthesis Workflow Visualization

Caption: Suzuki-Miyaura coupling workflow for synthesizing 3-(Pyrazin-2-yl)aniline.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures the data is self-validating.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound.

Experimental Protocol:

-

Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would be 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Analysis: Purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, confirming the connectivity of atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D experiments like COSY and HSQC can be used for unambiguous assignments.

Predicted NMR Data (in DMSO-d₆):

-

¹H NMR:

-

Pyrazine Protons (3H): Expect signals in the highly deshielded region (~8.5-9.2 ppm) characteristic of electron-deficient aromatic systems.

-

Aniline Protons (4H): Expect signals in the aromatic region (~6.7-7.5 ppm).

-

Amine Protons (2H): A broad singlet (~5.0-5.5 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Pyrazine Carbons: Expect signals in the ~140-155 ppm range.

-

Aniline Carbons: Expect signals in the ~115-150 ppm range, with the carbon attached to the amino group being more shielded.

-

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Experimental Protocol:

-

Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for this nitrogen-containing compound.

-

Data Acquisition: Acquire a full scan to identify the molecular ion.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 172.087.

Analytical Workflow Visualization

Caption: Workflow for the analytical characterization of 3-(Pyrazin-2-yl)aniline.

Applications in Drug Discovery and Medicinal Chemistry

3-(Pyrazin-2-yl)aniline is not merely a chemical curiosity; it is a scaffold of significant strategic importance in drug discovery, primarily in the development of kinase inhibitors.

The Aminopyrazine Scaffold as a Kinase Hinge-Binder

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. A common feature of kinase inhibitors is their ability to form hydrogen bonds with the "hinge region" of the enzyme's ATP-binding pocket.[4]

The aminopyrazine motif, present in 3-(Pyrazin-2-yl)aniline, is exceptionally well-suited for this role. One of the pyrazine nitrogen atoms can act as a hydrogen bond acceptor, while the adjacent aniline's amino group can act as a hydrogen bond donor. This bidentate interaction provides a strong and specific anchor for the inhibitor within the kinase active site, a principle leveraged in many FDA-approved drugs.[4]

Mechanism of Action Visualization

Caption: Conceptual diagram of 3-(Pyrazin-2-yl)aniline binding to a kinase hinge.

Bioisosteric Replacement

In medicinal chemistry, bioisosteres are chemical substituents that produce similar biological effects. The pyrazine ring is often used as a bioisostere for phenyl, pyridine, or pyrimidine rings.[4] Substituting one of these rings with a pyrazine can subtly alter a compound's properties—such as solubility, metabolic stability, and target affinity—in a beneficial way. 3-(Pyrazin-2-yl)aniline provides a direct entry point for chemists to explore these modifications, enabling the fine-tuning of a lead compound's pharmacological profile.

Conclusion

3-(Pyrazin-2-yl)aniline is a high-value chemical entity with a compelling profile for researchers in drug discovery and organic synthesis. Its straightforward synthesis via robust cross-coupling methodologies, combined with its inherent structural features tailored for kinase inhibition, establishes it as a strategic building block. The insights and protocols detailed in this guide provide a solid foundation for its effective synthesis, characterization, and intelligent application in the development of next-generation therapeutics.

References

-

Pyrazines | Chemical Product Catalog. (2019, June 12). Chemsrc. Retrieved March 10, 2026, from [Link]

-

3-(Pyridin-2-yloxy)aniline | C11H10N2O | CID 13150573. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

-

3-(2-Pyridyl)aniline | C11H10N2 | CID 459517. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

-

Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. Retrieved March 10, 2026, from [Link]

-

A Divergent Approach to the Synthesis of 3-Substituted-2-pyrazolines: Suzuki Cross-Coupling of 3-Sulfonyloxy-2-pyrazolines. (2009, August 21). R Discovery. Retrieved March 10, 2026, from [Link]

-

Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]

-

N-(Pyrazin-2-yl)aniline. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

-

N-(Pyrazin-2-yl)aniline. (2008, October 11). PubMed. Retrieved March 10, 2026, from [Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

-

2-methyl-5-(pyrazin-2-yl)aniline. (n.d.). PubChemLite. Retrieved March 10, 2026, from [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). Semantic Scholar. Retrieved March 10, 2026, from [Link]

-

Pyrazine | C4H4N2 | CID 9261. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

-

3-(1H-pyrazol-1-yl)aniline | C9H9N3 | CID 21669713. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

-

The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

-

2-Anilino-3-(n-pentyl) pyrazine. (n.d.). Cheméo. Retrieved March 10, 2026, from [Link]

-

Novel pyrazine metabolites found in polymyxin biosynthesis by Paenibacillus polymyxa. (2003, February 1). ScienceDirect. Retrieved March 10, 2026, from [Link]

-

3-(Pyridin-2-yl)aniline. (n.d.). MilliporeSigma. Retrieved March 10, 2026, from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

3-(Pyridin-3-yl)aniline | C11H10N2 | CID 459521. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

-

Some chemical-physical properties of aniline. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline. (2025, May 20). ChemSynthesis. Retrieved March 10, 2026, from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 333792-60-2|3-(Pyrazin-2-yl)aniline|BLD Pharm [bldpharm.com]

- 6. N-(Pyrazin-2-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(Pyridin-2-yl)aniline | 15889-32-4 [sigmaaldrich.com]

- 8. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

Thermodynamic Stability of 3-(Pyrazin-2-yl)aniline in Organic Solvents: A Technical Whitepaper on Solvation Kinetics and Degradation Pathways

Executive Summary & Pharmacological Context

3-(Pyrazin-2-yl)aniline (PubChem CID 23503672) is a critical biaryl heterocyclic pharmacophore[1]. Characterized by an electron-donating aniline ring coupled directly to an electron-withdrawing pyrazine ring, this structural motif is heavily utilized in the synthesis of advanced kinase inhibitors. Specifically, it serves as a core building block for inhibitors targeting Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK)[2]. These kinases are central to the pathogenesis of severe autoimmune diseases, inflammatory conditions, and neurodegenerative disorders such as Parkinson's disease[2],[3].

Because 3-(Pyrazin-2-yl)aniline is subjected to various organic solvents during API (Active Pharmaceutical Ingredient) synthesis and liquid formulation, understanding its thermodynamic stability is paramount. This guide provides a rigorous, self-validating framework for evaluating the solvation thermodynamics and degradation kinetics of this molecule, grounded in ICH Q1A(R2) regulatory standards[4],[5].

Physicochemical Profile and Solvation Thermodynamics

The stability of 3-(Pyrazin-2-yl)aniline in solution is strictly governed by the thermodynamic parameters of its solvation shell. The "push-pull" electronic nature of the molecule creates a significant dipole moment, meaning that solvent-solute interactions are highly dependent on the solvent's dielectric constant and hydrogen-bonding capacity.

-

Protic Solvents (e.g., Methanol, Ethanol): The primary amine group of the aniline moiety acts as both a hydrogen bond donor and acceptor. However, strong dipolar interactions among aniline molecules can lead to complex thermodynamic behaviors, often resulting in negative deviations from Raoult's law and impacting the molar excess enthalpies of the mixture[6].

-

Aprotic Solvents (e.g., Chloroform, Acetonitrile): Solvation is primarily driven by dipole-dipole interactions. Conductometric studies on related aniline complexes indicate that stability constants ( Kf ) in aprotic solvents like chloroform are often higher than in protic solvents like methanol, indicating a more thermodynamically stable solvation state[7].

Quantitative Thermodynamic Parameters

Understanding the activation parameters for the degradation of aniline derivatives provides causality for why specific storage conditions are required. The oxidative coupling of the aniline moiety is the primary degradation risk.

Table 1: Thermodynamic Activation Parameters for Aniline Oxidative Coupling[7]

| Parameter | Value Range | Causality / Implication for API Stability |

| Activation Energy ( Ea ) | 6.68 – 9.34 kJ/mol | A relatively low barrier indicates high susceptibility to catalytic degradation under thermal stress. |

| Enthalpy ( ΔH∗ ) | +4.17 to +6.83 kJ/mol | The endothermic nature dictates that degradation accelerates significantly with heat input. |

| Entropy ( ΔS∗ ) | -0.25 to -0.24 kJ/mol·K | Negative entropy implies a highly ordered transition state during the coupling mechanism. |

| Gibbs Free Energy ( ΔG∗ ) | +79.78 to +81.05 kJ/mol | Non-spontaneous at room temperature; the API remains stable unless activation energy is supplied. |

Degradation Pathways: Causality and Mechanisms

The primary chemical liability of 3-(Pyrazin-2-yl)aniline in organic solvents is the aerobic oxidative coupling of the aniline moiety. When exposed to oxygen, UV light, or trace metal impurities in solvents, the amine group undergoes coupling to form aromatic azo compounds or imines[7].

Causality of Degradation: Thermodynamic analysis reveals that this oxidative coupling is an endothermic and non-spontaneous process at standard conditions ( ΔG∗>0 )[7]. Because the reaction requires activation energy, the molecule remains kinetically stable at room temperature. However, under thermal stress (e.g., during solvent reflux in synthesis) or in the presence of reactive oxygen species, the energy barrier is overcome, leading to rapid loss of API efficacy and the formation of toxic metabolites[3].

Fig 1: Thermodynamic degradation pathways and solvation stability of 3-(Pyrazin-2-yl)aniline.

Self-Validating Experimental Protocol for Stability Testing

To ensure absolute scientific integrity (E-E-A-T), the stability evaluation of 3-(Pyrazin-2-yl)aniline must employ a self-validating system . This requires the use of orthogonal analytical techniques to guarantee mass balance. If HPLC-UV shows a decrease in API concentration but no new UV-active peaks appear, a single-technique approach would fail to explain the loss. By pairing HPLC-UV with conductometry, the system self-validates: conductometry will detect the formation of non-UV-absorbing ionic degradation products, preventing false-negative stability assessments[7].

This protocol is strictly grounded in the ICH Q1A(R2) guidelines for the stability testing of new drug substances[4],[5].

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

Step-by-Step Methodology

-

Batch Selection & Preparation: Select at least three primary pilot-scale batches of 3-(Pyrazin-2-yl)aniline synthesized via the final production route[4],. Prepare 0.1 M solutions in selected organic solvents (e.g., Methanol, Acetonitrile, Chloroform).

-

ICH Q1A(R2) Formal Storage: Place the solutions in climate chambers capable of controlling temperature to ±2°C and humidity to ±5% RH[8].

-

Stress Testing (Forced Degradation): To determine the intrinsic stability of the molecule and validate the stability-indicating power of the analytical procedures[4], subject the solutions to temperatures 10°C above the accelerated test[8], intense UV light (photolysis), and oxidative stress (e.g., 3% H2O2 ).

-

Orthogonal Analysis (The Self-Validating Step):

-

HPLC-UV: Quantify the intact 3-(Pyrazin-2-yl)aniline and identify azo/imine degradation peaks.

-

Conductometry: Measure changes in solution conductivity to detect the formation of ionic degradation products, ensuring complete mass balance[7].

-

-

Kinetic & Thermodynamic Calculation: Calculate the degradation rate constant ( k ) at multiple temperatures. Use the Arrhenius equation to derive the activation energy ( Ea ) and the Eyring equation to calculate ΔH∗ and ΔS∗ .

Table 2: ICH Q1A(R2) Stability Testing Matrix for API in Solution[4],[5],[8]

| Study Type | Storage Condition | Minimum Time Period | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months (If significant change occurs at accelerated) |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |

| Stress Testing | Temp > 50°C, +O2 , UV Light | Variable | Initial and Final (to establish degradation pathways) |

Conclusion

The thermodynamic stability of 3-(Pyrazin-2-yl)aniline in organic solvents is heavily dependent on the polarity of the solvent and the ambient thermal conditions. Because its primary degradation pathway—oxidative coupling—is endothermic and non-spontaneous at room temperature, the API remains highly stable under standard ICH Q1A(R2) long-term storage conditions. However, the relatively low activation energy required for degradation necessitates strict environmental controls during high-temperature synthetic steps. By employing the self-validating orthogonal analysis protocol outlined above, pharmaceutical developers can ensure accurate shelf-life determinations and maintain the integrity of downstream kinase inhibitor formulations.

Sources

- 1. 3-(Pyrazin-2-yl)aniline | C10H9N3 | CID 23503672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. database.ich.org [database.ich.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. memmert.com [memmert.com]

Physicochemical Profiling of 3-(Pyrazin-2-yl)aniline: pKa Determination and Protonation Site Analysis

Executive Summary

3-(Pyrazin-2-yl)aniline is a critical bi-aryl building block frequently utilized in the rational design of kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2)[1]. The basicity of its nitrogen centers dictates its aqueous solubility, membrane permeability, and binding affinity within the acidic microenvironments of target proteins. This technical guide establishes the theoretical framework for its protonation sites and details the self-validating experimental protocols required to accurately determine its pKa values.

Structural Analysis and Theoretical pKa Framework

The molecule consists of two distinct ionizable functional groups connected via a bi-aryl linkage:

-

Aniline amino group (-NH₂): The primary amine attached to the benzene ring. Unsubstituted aniline has a baseline pKa of approximately 4.6[2].

-

Pyrazine ring: A six-membered heteroaromatic ring containing two nitrogen atoms at the 1 and 4 positions. Unsubstituted pyrazine is a very weak base with a pKa ranging from 0.65 to 0.88[3][4].

Substituent Effects and Causality

The pKa of an ionizable group is heavily influenced by the geometric and electronic nature of its substituents[5]. In 3-(pyrazin-2-yl)aniline, the pyrazine ring acts as a strong electron-withdrawing group (EWG) due to the electronegativity of its two nitrogen atoms. Because it is located at the meta position relative to the amino group, its electron-withdrawing effect is primarily inductive (-I) rather than resonance-based. This inductive withdrawal of electron density from the aniline nitrogen reduces the availability of its lone pair, thereby decreasing its basicity and lowering the pKa compared to unsubstituted aniline[5].

Conversely, the aniline group is a mild electron-donating group. However, from the meta position, it cannot donate electron density into the pyrazine ring via direct resonance. Thus, the pyrazine nitrogens experience only a negligible inductive effect, keeping their pKa close to the baseline value.

Table 1: Theoretical vs. Estimated pKa Values

| Functional Group | Baseline pKa (Unsubstituted) | Primary Substituent Effect | Estimated pKa in 3-(Pyrazin-2-yl)aniline |

| Aniline (-NH₂) | 4.6 | Strong Inductive Withdrawal (-I) | 3.5 – 4.0 |

| Pyrazine (N-4) | 0.65 – 0.88 | Weak Inductive Effect | ~0.8 – 1.0 |

Mechanistic Pathway of Protonation

Based on the estimated pKa values, the protonation of 3-(pyrazin-2-yl)aniline is a sequential, two-step process driven by environmental pH. The aniline nitrogen, being the more basic center, protonates first to form a monoprotonated anilinium cation. Under highly acidic conditions (pH < 1), the pyrazine nitrogen protonates, yielding a diprotonated species.

Sequential protonation of 3-(Pyrazin-2-yl)aniline from neutral to diprotonated state.

Experimental Methodologies for pKa Determination

To empirically validate these theoretical estimates, robust analytical protocols are required. We employ a dual-method approach: UV-Vis spectrophotometry for macroscopic pKa determination and ¹H-NMR titration for microscopic, site-specific validation. This creates a self-validating system; the macroscopic pKa from UV-Vis must align with the inflection points of the chemical shifts in NMR.

Protocol 1: UV-Vis Spectrophotometric Titration

UV-Vis is the gold standard for conjugated systems because protonation alters the electronic transition energies (chromophore conjugation), resulting in measurable spectral shifts.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 0.1 mM stock solution of 3-(pyrazin-2-yl)aniline in a standardized aqueous background electrolyte (e.g., 0.15 M KCl to maintain constant ionic strength). If aqueous solubility is poor, use a methanol-water cosolvent system and extrapolate to 0% cosolvent using the Yasuda-Shedlovsky method.

-

Titration Setup: Transfer 50 mL of the solution to a thermostated titration vessel (25.0 ± 0.1 °C) equipped with an automated micro-dispenser and a calibrated glass pH electrode.

-

Spectral Acquisition: Titrate from pH 7.0 down to pH 0.5 using 0.5 M HCl. Record the UV-Vis absorption spectrum (200–400 nm) after each 0.2 pH unit decrement. Ensure the system reaches equilibrium (stable pH reading for >30 seconds) before each scan.

-

Self-Validation Check: Plot the overlaid spectra. The presence of sharp isosbestic points (wavelengths where absorbance remains constant) confirms a clean, two-state transition without degradation or precipitation artifacts.

-

Data Processing: Extract absorbance values at the wavelength of maximum difference ( λmax ). Fit the Absorbance vs. pH curve to the Henderson-Hasselbalch equation using non-linear regression to determine macroscopic pKa values.

Protocol 2: ¹H-NMR Titration (Site-Specific Validation)

While UV-Vis provides the bulk pKa, ¹H-NMR confirms which nitrogen is protonated by monitoring the chemical shifts of adjacent protons.

Step-by-Step Methodology:

-

Preparation: Dissolve 5 mg of the compound in 0.6 mL of D₂O/H₂O (10:90 v/v) to allow for pH measurement while providing a deuterium lock signal.

-

Titration: Adjust the pH* (pH meter reading in D₂O) using dilute DCl and NaOD.

-

Acquisition: Acquire a 1D ¹H-NMR spectrum at various pH intervals (pH 7.0 to 0.5).

-

Analysis: Track the chemical shifts ( δ ) of the aromatic protons.

-

Protonation of the aniline -NH₂ will cause a significant downfield shift in the protons of the benzene ring (ortho and para to the amine).

-

Protonation of the pyrazine ring will cause a sharp downfield shift in the pyrazine protons.

-

-

Calculation: Plot δ vs. pH for each proton and determine the inflection point, yielding the microscopic pKa for each specific site.

Standardized workflow for empirical pKa determination using spectroscopic titration.

Implications in Drug Development

The pKa of 3-(pyrazin-2-yl)aniline dictates its ionization state at physiological pH (7.4), the acidic environment of the stomach (pH 1.5), and within the lysosome (pH 4.5). Because the highest pKa is ~3.8, this molecule remains >99% un-ionized in systemic circulation (pH 7.4). This neutral state is highly favorable for passive membrane permeability and oral absorption. However, the lack of a basic center ionized at physiological pH may limit aqueous solubility, necessitating formulation strategies such as amorphous solid dispersions or extensive salt screening (though the low pKa makes stable salt formation challenging).

References

-

Wikipedia Contributors. "Aniline." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

FooDB. "Showing Compound Pyrazine (FDB012468)." The Food Component Database. Available at:[Link]

-

MDPI. "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules. Available at:[Link]

-

AFIT. "Substituent Effects on the Physical Properties and pKa of Aniline." International Journal of Quantum Chemistry. Available at:[Link]

-

Journal of Engineering Research and Applied Science. "Statistical Analysis of Substituent Effects on pKa of Aniline." Available at:[Link]

- Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors." European Patent Office.

Sources

The Luminescent Potential of 3-(Pyrazin-2-yl)aniline: A Technical Guide for Materials Science Innovation

Abstract

In the quest for novel materials to drive the next generation of optoelectronics, the strategic design of organic molecules with tailored photophysical properties is paramount. This technical guide delves into the promising, yet underexplored, characteristics of 3-(Pyrazin-2-yl)aniline, a molecule poised at the intersection of donor-acceptor architecture and nitrogen-rich heterocycles. For researchers, chemists, and professionals in drug development and materials science, this document serves as an in-depth exploration of the synthesis, theoretical photophysical profile, and potential applications of this compound. We will dissect the underlying principles that govern its expected luminescent behavior and provide a roadmap for its characterization and integration into advanced materials, such as Organic Light-Emitting Diodes (OLEDs).

Introduction: The Allure of Pyrazine-Aniline Scaffolds

Pyrazine derivatives are a cornerstone in the development of advanced materials due to their inherent electron-deficient nature, rigid and planar structure, and tunable electronic properties.[1] When coupled with an electron-donating group, such as an aniline moiety, the resulting donor-acceptor (D-A) structure can give rise to fascinating photophysical phenomena, including intramolecular charge transfer (ICT), which is often associated with strong fluorescence and solvatochromism.[2][3] 3-(Pyrazin-2-yl)aniline, with its direct linkage of the electron-rich aniline to the electron-withdrawing pyrazine ring, presents a compelling candidate for a highly fluorescent material with environment-sensitive emission.[4]

This guide will provide a comprehensive overview of the anticipated photophysical properties of 3-(Pyrazin-2-yl)aniline, drawing parallels with structurally similar compounds and established photophysical principles. We will explore its synthesis, detail the necessary experimental protocols for its full characterization, and discuss its potential to serve as a building block for innovative materials in optoelectronics and sensing.

Synthesis of 3-(Pyrazin-2-yl)aniline: A Practical Approach

The synthesis of 3-(Pyrazin-2-yl)aniline can be approached through several established cross-coupling methodologies. A common and effective route is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyrazine halide with an aminophenylboronic acid derivative. This method offers high yields and good functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reactant Preparation: In a flame-dried Schlenk flask, dissolve 2-chloropyrazine (1.0 eq.), 3-aminophenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a degassed solvent mixture of toluene and water (4:1).

-

Base Addition: Add a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.), to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 3-(Pyrazin-2-yl)aniline.

Causality Behind Experimental Choices: The choice of a palladium catalyst is crucial for an efficient cross-coupling reaction. The inert atmosphere is necessary to prevent the degradation of the catalyst and the oxidation of the reactants. The base is required to activate the boronic acid for transmetalation to the palladium center.

Caption: Workflow for the synthesis of 3-(Pyrazin-2-yl)aniline via Suzuki-Miyaura cross-coupling.

Anticipated Photophysical Properties

Absorption and Emission Spectra

The UV-Vis absorption spectrum of 3-(Pyrazin-2-yl)aniline is expected to exhibit two main absorption bands. A higher energy band in the UV region (around 250-300 nm) can be attributed to the π-π* transitions within the pyrazine and aniline aromatic rings. A lower energy band, extending into the near-UV or visible region (around 350-400 nm), is anticipated to arise from an intramolecular charge transfer (ICT) transition from the electron-donating aniline moiety to the electron-accepting pyrazine ring.[2][3]

Upon excitation into either of these absorption bands, fluorescence emission is expected. The emission spectrum is likely to be a broad, Stokes-shifted band in the blue to green region of the visible spectrum (approximately 450-550 nm). The large Stokes shift is a characteristic feature of molecules exhibiting significant ICT upon excitation.

Quantum Yield and Excited State Dynamics

The fluorescence quantum yield (ΦF) is a critical parameter for any potential emissive material. For 3-(Pyrazin-2-yl)aniline, the quantum yield will be influenced by the efficiency of the ICT process and the competition between radiative (fluorescence) and non-radiative decay pathways. The rigid structure of the pyrazine-aniline scaffold is expected to minimize non-radiative decay from vibrational relaxation, potentially leading to a reasonably high quantum yield. However, the presence of nitrogen lone pairs in the pyrazine ring can sometimes promote intersystem crossing to the triplet state, which could quench fluorescence.

Solvatochromism: A Probe of the Environment

A hallmark of molecules with strong ICT character is solvatochromism, the change in the color of absorption or emission with the polarity of the solvent.[4] It is highly probable that 3-(Pyrazin-2-yl)aniline will exhibit positive solvatochromism in its fluorescence spectrum. This means that as the solvent polarity increases, the emission maximum will shift to longer wavelengths (a red shift). This phenomenon occurs because the more polar excited state is stabilized to a greater extent by polar solvents than the less polar ground state.

Table 1: Predicted Photophysical Properties of 3-(Pyrazin-2-yl)aniline in Various Solvents

| Solvent | Polarity Index | Predicted Abs. Max (λabs, nm) | Predicted Em. Max (λem, nm) | Predicted Stokes Shift (cm⁻¹) |

| Hexane | 0.1 | ~350 | ~450 | ~6300 |

| Toluene | 2.4 | ~355 | ~470 | ~6500 |

| Dichloromethane | 3.1 | ~360 | ~490 | ~6800 |

| Acetonitrile | 5.8 | ~365 | ~510 | ~7200 |

| Ethanol | 4.3 | ~370 | ~530 | ~7500 |

Note: These are predicted values based on the behavior of similar D-A pyrazine derivatives and should be confirmed experimentally.

Experimental Characterization of Photophysical Properties

To validate the predicted properties and fully characterize 3-(Pyrazin-2-yl)aniline, a series of standard photophysical measurements are required.

UV-Vis Absorption and Fluorescence Spectroscopy

Protocol:

-

Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of 3-(Pyrazin-2-yl)aniline in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).

-

Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from approximately 200 to 600 nm.

-

Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the lowest energy band. The emission should be scanned over a range that encompasses the expected emission, for instance, from 400 to 700 nm.

Fluorescence Quantum Yield Determination

The relative method is commonly used to determine the fluorescence quantum yield. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

-

Select a suitable fluorescence standard that absorbs and emits in a similar spectral region to 3-(Pyrazin-2-yl)aniline (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorption and fluorescence spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

ΦF,sample = ΦF,std * (msample / mstd) * (ηsample² / ηstd²)

where m is the slope of the integrated fluorescence intensity vs. absorbance plot, and η is the refractive index of the solvent.

Caption: Workflow for determining the fluorescence quantum yield using the relative method.

Potential Applications in Materials Science

The anticipated photophysical properties of 3-(Pyrazin-2-yl)aniline make it a highly attractive candidate for several applications in materials science.

Organic Light-Emitting Diodes (OLEDs)

The strong fluorescence and potential for a high quantum yield suggest that 3-(Pyrazin-2-yl)aniline could serve as an excellent emissive dopant in the emissive layer of an OLED.[1] Its blue-green emission could be valuable for display and lighting applications. The donor-acceptor structure may also facilitate charge transport, potentially leading to improved device efficiency and lower operating voltages. Pyrazine-based emitters have shown promise in achieving high external quantum efficiencies in OLEDs.[1][5]

Fluorescent Sensors and Probes

The expected solvatochromic behavior of 3-(Pyrazin-2-yl)aniline makes it a candidate for use as a fluorescent sensor for environmental polarity.[4] Furthermore, the nitrogen atoms in the pyrazine ring could act as binding sites for metal ions, and the aniline moiety could be functionalized to create selective chemosensors where binding events lead to a change in the fluorescence output.

Conclusion

3-(Pyrazin-2-yl)aniline represents a molecule of significant interest for the materials science community. Its inherent donor-acceptor architecture, predicated on the coupling of an electron-rich aniline with an electron-deficient pyrazine, strongly suggests a profile rich in desirable photophysical properties. While this guide has presented a theoretical and predictive overview, the true potential of this compound awaits experimental validation. The synthetic route is accessible, and the characterization methods are well-established. It is our hope that this technical guide will inspire further research into 3-(Pyrazin-2-yl)aniline and its derivatives, paving the way for their integration into the next generation of advanced functional materials.

References

-

City University of Hong Kong. Design, Synthesis and Electroluminescence Applications of Pyrazine Derivatives-Based Long-wavelength Thermally Activated Delayed Fluorescent Emitters. [Link]

-

ResearchGate. The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. [Link]

-

MDPI. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]

-

RSC Publishing. Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. [Link]

-

PubMed. Tracking the Electron Density Changes in Excited States: A Computational Study of Pyrazine. [Link]

-

PMC. Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine AIE and RTP polymorphs. [Link]

-

ResearchGate. Solvatochromism of distyrylpyrazines 1-10, λ max /nm, ε /L mol −1 cm −1 ; E N T[6]. …. [Link]

-

ResearchGate. Highly efficient blue emitting materials based on indenopyrazine derivatives for OLEDs [Invited]. [Link]

-

ResearchGate. (PDF) Synthesis of Some Anilides of Substituted Pyrazine-2-carboxylic Acids and Their Photosynthesis-inhibiting Activity. [Link]

-

RSC Publishing. A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. [Link]

-

ResearchGate. Synthesis, Characterization and Photophysical Studies of Tricoumarin-Pyridines. [Link]

-

ResearchGate. Using new solvatochromic parameters to investigate dye–solvent interactions. [Link]

-

PubMed. Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues. [Link]

-

PMC. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

-

MDPI. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. [Link]

-

ResearchGate. (PDF) Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. [Link]

-

ACS Publications. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. [Link]

-

IOPscience. Elastic and electronically inelastic scattering of electrons by the pyrazine molecule. [Link]

-

PMC. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

-

Beilstein Journals. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. [Link]

-

MDPI. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. [Link]

-

PMC. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. [Link]

-

ResearchGate. Synthesis and photophysical properties of N-(5-amino-2-substituted-10-methyl- 9H-benzo[a]phenoxazin-9-ylidene)ethanaminium chlorides | Request PDF. [Link]

-

ResearchGate. Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push-Pull Chromophores | Request PDF. [Link]

-

arXiv.org. [2408.15494] Tracking the Electron Density Changes in Excited States -- A Computational Study on Pyrazine. [Link]

-

ACS Publications. Green synthesis of pyrene-fused Pyrazinocyanines: Photophysical properties and application. [Link]

-

MDPI. Synthesis of a Novel Pyrazine–Pyridone Biheteroaryl-Based Fluorescence Sensor and Detection of Endogenous Labile Zinc Ions in Lung Cancer Cells. [Link]

-

MDPI. Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. [Link]

-

PubMed. Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. [Link]

-

PubMed. Photophysics of aminophenyl substituted pyrrolopyrrole cyanines. [Link]

-

Amanote. (PDF) Synthesis, Characterization, and Photophysical - Amanote Research. [Link]

-

PMC. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. [Link]

-

ResearchGate. Novel pyrazoline-based selective fluorescent probe for the detection of hydrazine. [Link]

-

ChemRxiv. Comparative DFT studies of UV-vis and fluorescence spectra of diphenylamino-nitro-trans-stilbene. [Link]

-

ACS Publications. Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. [Link]

-

Frontiers. Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. [Link]

-

ORBi. Identification of an ultrafast internal conversion pathway of pyrazine by time-resolved vacuum ultraviolet photoelectron spectru. [Link]

-

ARKAT USA. Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics. [Link]

-

RSC Publishing. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. [Link]

-

MDPI. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]

-

Journal of Materials Chemistry C. Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. [Link]

-

Scilit. Study of the Electronic Structure of Molecules. V. All-Electron SCF Wavefunction for the Ground State of Pyrazine. [Link]

-

ResearchGate. Solvatochromic behavior of some α-styrylpyridinium dyes | Request PDF. [Link]

-

MDPI. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. [Link]

-

Beilstein Archives. Synthesis and Photophysical and Electrochemical Properties of Pyridine-, Pyrazine- and Triazine-based (D-π-) 2 A Fluorescent Dyes. [Link]

-

MDPI. Reproducing the Solvatochromism of Merocyanines by PCM Calculations. [Link]

-

ACADEMIA. Ultraviolet and Infrared Spectra of Some Nitrosamines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes [beilstein-journals.org]

- 3. Beilstein Archives - Synthesis and Photophysical and Electrochemical Properties of Pyridine-, Pyrazine- and Triazine-based (D-π-)2A Fluorescent Dyes [beilstein-archives.org]

- 4. researchgate.net [researchgate.net]

- 5. Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study - PMC [pmc.ncbi.nlm.nih.gov]

Biaryl Heterocyclic Amine Derivatives: Scaffolding the Future of Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biaryl heterocyclic amines represent a cornerstone of modern medicinal chemistry, embodying a class of "privileged scaffolds" that are consistently found at the core of numerous approved drugs and clinical candidates. Their unique three-dimensional structure, arising from the restricted rotation around the biaryl axis, combined with the rich electronic properties and hydrogen bonding capabilities of the heterocyclic amine moiety, allows for high-affinity and selective interactions with a multitude of biological targets. This guide provides an in-depth exploration of this critical molecular class, from fundamental synthetic strategies to their application in diverse therapeutic areas. We will dissect the causal logic behind experimental design, detail validated protocols, and examine structure-activity relationships (SAR) that drive lead optimization. This document serves as a technical resource for researchers aiming to leverage the power of biaryl heterocyclic amine derivatives in their own drug discovery programs.

The Biaryl Heterocyclic Amine: A Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug discovery, with over 85% of all biologically active chemical compounds containing at least one heterocyclic ring. These structures are mainstays in pharmaceuticals due to their ability to modulate physicochemical properties like lipophilicity, polarity, and metabolic stability, which are critical for a molecule's pharmacokinetic profile.[1][2] When a heterocyclic amine is linked to another aromatic or heteroaromatic ring, it forms a biaryl heterocyclic amine. This scaffold is particularly significant because it provides a rigid, well-defined three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with protein targets.[3] Molecules incorporating this unique structure have demonstrated activity across numerous therapeutic classes, including antitumor, anti-inflammatory, and antiviral agents.[3][4][5]

The power of this scaffold lies in its synthetic tractability and its capacity for molecular recognition. The nitrogen atom and other heteroatoms within the ring system act as key hydrogen bond donors or acceptors, while the biaryl core allows for extensive π-π stacking and hydrophobic interactions with target proteins.[6] This versatility has made them indispensable in the development of targeted therapies, particularly in oncology and neurodegenerative diseases.[6][7][8]

Core Synthetic Strategies: Forging the Biaryl C-N and C-C Bonds

The construction of the biaryl and aryl-amine frameworks is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized medicinal chemistry by providing reliable and versatile pathways to complex molecular architectures.[9][10]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Biaryl Synthesis

Palladium-catalyzed reactions are the most prevalent methods for constructing both the C(aryl)-C(aryl) and C(aryl)-N bonds that define this scaffold.[10]

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming the biaryl C-C bond by coupling an aryl halide with an arylboronic acid.[9][11] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and high tolerance for a wide range of functional groups. The choice of phosphine ligand is critical for reaction efficiency, especially when using less reactive aryl chlorides as coupling partners.[11][12]

-

Buchwald-Hartwig Amination: This is the premier method for forming the crucial C(aryl)-N bond.[10] It involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine. The continuous development of sophisticated phosphine ligands and palladium precatalysts has enabled these reactions to proceed under increasingly mild conditions with exceptional scope and reliability, making them a cornerstone of modern drug discovery.[10]

Copper and Nickel-Catalyzed Alternatives

While palladium catalysis is dominant, systems based on more earth-abundant metals like copper and nickel offer cost-effective and sometimes complementary strategies.

-

Copper-Catalyzed N-Arylation (Ullmann Condensation): Historically, the Ullmann reaction was the primary method for C-N bond formation, though it required harsh conditions. Modern ligand-accelerated protocols have made copper-catalyzed N-arylation a viable and attractive alternative, particularly for specific substrate classes where palladium catalysts may be less effective.[13]

-

Nickel-Catalyzed Coupling: Nickel catalysts, often employing N-heterocyclic carbene (NHC) or pincer ligands, have emerged as powerful tools for coupling reactions.[14] They are particularly effective for activating challenging substrates like aryl chlorides and can operate through different mechanistic pathways (e.g., Ni(I)/Ni(III)) compared to palladium.[14]

The selection of a specific catalytic system is a critical decision driven by factors such as substrate scope, functional group tolerance, cost, and scalability. The rationale is to choose a system that provides the highest yield and purity while minimizing side reactions and downstream purification efforts.

Caption: Inhibition of the JAK-STAT signaling pathway by a biaryl amine.

Neurodegenerative Diseases: Modulating CNS Targets

Chronic neuroinflammation is a key factor in diseases like Alzheimer's and Parkinson's. [7][15]Biaryl heterocyclic amines are being developed to target key inflammatory mediators in the central nervous system (CNS).

-

Targeting Neuroinflammation: Bruton's tyrosine kinase (BTK) has been identified as a regulator of the NLRP3 inflammasome, a key driver of the inflammatory response in the brain. [15]Novel, brain-penetrant biaryl heterocyclic amine inhibitors of BTK are being designed to reduce this neuroinflammatory cascade, offering a promising therapeutic strategy. [15]* Multi-Target-Directed Ligands (MTDLs): The complexity of neurodegenerative diseases often requires hitting multiple pathological pathways simultaneously. [16]Heterocyclic compounds are excellent scaffolds for MTDLs, capable of concurrently inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) while also possessing antioxidant properties. [16]

Antiviral and Anti-inflammatory Applications

The scaffold's versatility extends to infectious diseases and general inflammation. For example, specific biaryl amide derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, with some compounds showing activity comparable to clinical drugs. [4][17]In inflammation, these structures form the basis for inhibitors of various enzymes and cytokines involved in the inflammatory response. [5]

Structure-Activity Relationship (SAR) and Lead Optimization

The journey from a weakly active "hit" molecule to a potent and drug-like "lead" candidate is driven by SAR analysis. [18]This iterative process involves making systematic chemical modifications to the scaffold and measuring the impact on biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

The core principle is to understand which parts of the molecule are essential for binding (the pharmacophore) and which can be modified to improve drug-like properties. [18]For a typical biaryl heterocyclic amine, a medicinal chemist would systematically explore:

-

Aryl Ring Substituents: Adding or changing groups on either aryl ring to probe for additional binding interactions or to block metabolic hotspots.

-

The Heterocyclic Core: Modifying the core itself (e.g., changing from a pyrimidine to a quinazoline) can alter the geometry and hydrogen bonding patterns, potentially improving selectivity. [19]3. The Amine Linker: If present, modifying the amine or replacing it with an amide can impact potency and physical properties like solubility. [4] This process transforms initial hits into optimized leads with enhanced potency, better solubility and permeability, and improved metabolic stability. [18]

Case Study: Biaryl Amides as Anti-HCV Agents

Research into antiviral drugs led to the discovery of biaryl amide derivatives with potent activity against the Hepatitis C Virus. [4]Starting from initial hit compounds, intensive structural modifications were performed to establish a clear SAR and improve efficacy.

The data below illustrates how systematic changes to different parts of the molecule (R1, R2, R3) resulted in significant improvements in antiviral potency (EC₅₀). Compound 80 emerged as the most active, with an EC₅₀ value of 15 nM, nearly equivalent to the clinical drug telaprevir, and also possessed a favorable oral bioavailability of 34% in rats. [4][17]

| Compound | R1 Group | R2 Group | R3 Group | Anti-HCV Activity (EC₅₀, µM) |

|---|---|---|---|---|

| IMB-1f | 4-OCH₃ | 3-NO₂ | Isopropyl | 1.90 |

| 24 | 4-(Piperazin-1-yl) | 3-NO₂ | Isopropyl | 0.23 |

| 54 | 4-(4-Me-piperazin-1-yl)methyl-3-CF₃ | 3-NO₂ | Isopropyl | 0.09 |

| 68 | 4-(4-Me-piperazin-1-yl)methyl-3-CF₃ | 3-NO₂ | Cyclopropyl | 0.083 |

| 78 | 4-(4-Et-piperazin-1-yl)methyl-3-CF₃ | 3-NO₂ | Cyclopropyl | 0.018 |

| 80 | 4-(4-iPr-piperazin-1-yl)methyl-3-CF₃ | 3-NO₂ | Cyclopropyl | 0.015 |

| Telaprevir | (Reference Drug) | 0.015 |

Data synthesized from sources.[4][17][20] EC₅₀ is the half-maximal effective concentration.

This case study exemplifies a successful lead optimization campaign, where understanding the SAR—specifically that a cyclopropyl group at R3 and a substituted piperazine at R1 were beneficial—led to the discovery of a highly potent drug candidate. [4]

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the synthesis of a biaryl core, a critical step in creating many of the discussed derivatives.

Objective: To synthesize a biaryl compound via palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl Bromide (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser)

Step-by-Step Methodology:

-

System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction. Causality: The catalytic cycle involves Pd(0) species that are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst oxidation and ensure high yields.

-

Reagent Addition: To the flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous K₂CO₃ (2.5 eq). Causality: The excess boronic acid ensures complete consumption of the limiting aryl bromide. The base is essential for the transmetalation step of the catalytic cycle.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide. Causality: Dioxane is an excellent solvent for the organic reagents, while the presence of water is often necessary to facilitate the dissolution of the base and promote the catalytic cycle.

-

Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification & Validation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate). Validate the structure and purity of the final biaryl product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Causality: This multi-step validation ensures the identity and purity of the synthesized compound, which is a non-negotiable requirement for subsequent biological testing.

Challenges and Future Directions

Despite their success, the development of biaryl heterocyclic amine drugs is not without challenges. Issues such as off-target toxicity, development of drug resistance, and complex manufacturing processes can hinder progress. [21][22]The potential for certain heterocyclic aromatic amines to be metabolized into genotoxic species requires careful toxicological evaluation. [23][24][25] The future of this field is bright, with several exciting trends emerging:

-

Novel Catalytic Systems: Research continues into developing more efficient, cheaper, and greener catalytic systems using earth-abundant metals and enabling reactions under milder conditions. [9]* Molecular Hybridization: The rational design of hybrid drugs, which combine two distinct pharmacophores into a single molecule, is a growing strategy to tackle complex, multifactorial diseases and overcome drug resistance. [26][27]* Computational and AI-Driven Design: Advances in computational chemistry and machine learning are accelerating the design-synthesize-test cycle. [28]These tools allow for the prediction of binding affinities and ADMET properties, helping to prioritize the synthesis of the most promising candidates.

Conclusion

Biaryl heterocyclic amine derivatives are a profoundly important and versatile class of molecules that will continue to be a major focus of drug discovery for the foreseeable future. Their synthetic accessibility via robust cross-coupling methodologies, combined with their ideal structural and electronic properties for target recognition, provides a powerful platform for medicinal chemists. By understanding the underlying principles of their synthesis, mechanism of action, and structure-activity relationships, researchers can effectively harness the potential of these privileged scaffolds to develop the next generation of innovative therapeutics for a wide range of human diseases.

References

- Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC. (n.d.). National Center for Biotechnology Information.

- Yao, N., & Ma, Y. (2004). Combinatorial Synthesis of Substituted Biaryls and Heterocyclic Arylamines.

- Mastracchio, A., et al. (2019). Investigation of biaryl heterocycles as inhibitors of Wee1 kinase. Bioorganic & Medicinal Chemistry Letters, 29(12), 1481-1486.

- Yao, N., & Ma, Y. (2004). Combinatorial synthesis of substituted biaryls and heterocyclic arylamines.

- Wang, D., & Li, G. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2949-2960.

- Breaking the inflammatory chain: Novel heterocyclic scaffolds for the treatment of neurodegenerative diseases. (2023). American Chemical Society.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

- Deore Jayesh Satish, & Shinde, P. (2025). Design, Synthesis, and Biological Evaluation of Novel Heterocyclic Scaffolds Targeting Neurodegenerative Disorders. International Journal of Advanced Research and Multidisciplinary Trends (IJARMT), 2(1), 823–839.

- Wang, G. F., et al. (2021). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. European Journal of Medicinal Chemistry, 225, 113793.

- Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.

- Puranik, N., & Song, M. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.

- Williams, G. P., et al. (2016). Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration. Current Environmental Health Reports, 3(3), 240-251.

- Puranik, N., & Song, M. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.

- Scott, J. D., et al. (2022). Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors. Journal of Medicinal Chemistry, 65(5), 4121-4155.

- Shaikh, A. A., et al. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst.

- Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Applic

- Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)aryl Chlorides/Bromides. (n.d.). ResearchGate.

- Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra.

- Sharma, A., et al. (2021). Heterocyclic Compounds: Importance in Anticancer Drug Discovery. Current Pharmaceutical Design, 27(26), 2979-3000.

- Kędzia, J., et al. (2023). An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. Molecules, 28(3), 1435.

- Bi-aryl meta-pyrimidine inhibitors of kinases. (n.d.). Google Patents.

- A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 490-509.

- Liu, K., et al. (2023). Discovery of Biaryl Amide Derivatives as Potent, Selective, and Orally Bioavailable RORγt Agonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(23), 16091-16108.

- Selva, M. (2024). Pharmaceutical Limitations for Drugs: Challenges in Development and Distribution.

- Mursalin, S., Naz, Z., & Ali, A. (2025). MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. Zenodo.

- Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023). Iconic Research And Engineering Journals, 7(4).

- Nawaz, F., et al. (2020). 3′‐(4‐(Benzyloxy)phenyl)‐1′‐phenyl‐5‐(heteroaryl/aryl)‐3,4‐dihydro‐1′H,2H‐[3,4′‐bipyrazole]‐2‐carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and apoptotic and cardiomyopathy toxicity. Archiv der Pharmazie, 353(4), e1900330.

- Kumar, B., & Kumar, R. (2020). Recent advancements in the development of heterocyclic anti-inflammatory agents. European Journal of Medicinal Chemistry, 200, 112438.

- Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. (n.d.). ResearchGate.

- General (hetero)polyaryl amine synthesis via multicomponent cycloaromatization of amines. (n.d.). Nature Communications.

- Structure activity relationship studies of carboxamido-biaryl ethers as opioid receptor antagonists (OpRAs). Part 2. (n.d.). ResearchGate.

- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).

- Selected biaryl-containing drug molecules, natural products, and chiral ligands. (n.d.). ResearchGate.

- Biaryl amide compounds as kinase inhibitors. (n.d.). Google Patents.

- D'hooghe, M., & Catak, S. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4048.

- Recent Advances: Heterocycles in Drugs and Drug Discovery. (2025).

- Role of Heterocycles in Drug Discovery: An Overview. (2025). World Journal of Advanced Research and Reviews, 28(1), 1833-1845.

- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). Asian Journal of Research in Chemistry, 18(10).

- Turesky, R. J., & Vouros, P. (2004). Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies.

- Costa, M., et al. (2024). Recent Advances in the Development of Hybrid Drugs. Pharmaceuticals, 17(7), 868.

- Jampilek, J., & Kralova, K. (2026). Heterocycles in Medicinal Chemistry III. Molecules, 31(4), 896.

- Adamson, R. H., et al. (1990). Metabolic processing and carcinogenicity of heterocyclic amines in nonhuman primates.

- Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023). RSC Advances, 13(45), 31697-31720.

- Top 10 Challenges in Generic Drug Development. (2025).

- Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2025). Molecules, 30(20), 4987.

- The biggest barriers in drug development today. (2025). Drug Discovery News.

- Suzuki, H., et al. (1990). Pharmacokinetic profile and metabolism of N-nitrosobutyl-(4-hydroxybutyl)amine in rats. Japanese Journal of Cancer Research, 81(9), 894-899.

Sources

- 1. amresearchjournal.com [amresearchjournal.com]

- 2. rroij.com [rroij.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advancements in the development of heterocyclic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterocyclic Compounds: Importance in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 12. An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Breaking the inflammatory chain: Novel heterocyclic scaffolds for the treatment of neurodegenerative diseases - American Chemical Society [acs.digitellinc.com]

- 16. ijarmt.com [ijarmt.com]

- 17. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. excelra.com [excelra.com]

- 19. Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. openaccessjournals.com [openaccessjournals.com]

- 22. drugpatentwatch.com [drugpatentwatch.com]

- 23. Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Metabolic processing and carcinogenicity of heterocyclic amines in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Recent Advances in the Development of Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

- 28. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-(Pyrazin-2-yl)aniline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Importance

The compound 3-(Pyrazin-2-yl)aniline (CAS: 333792-60-2)[1] is a highly privileged biaryl building block utilized extensively in the development of advanced pharmaceutical agents, particularly kinase inhibitors targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2)[2].

Synthesizing this motif via the Suzuki-Miyaura cross-coupling of 2-chloropyrazine and 3-aminophenylboronic acid (or its pinacol ester) presents unique chemical challenges. The electron-deficient nature of the pyrazine ring, combined with the high bond dissociation energy of the C–Cl bond (relative to C–Br or C–I), often leads to sluggish oxidative addition[3]. Furthermore, the presence of an unprotected primary amine on the boronic acid coupling partner can coordinate to the palladium center, potentially poisoning the catalyst or leading to off-target amination byproducts. This application note details a highly optimized, self-validating protocol designed to overcome these barriers, ensuring high yields and robust reproducibility.

Mechanistic Principles & Catalyst Selection

To achieve quantitative conversion, the catalytic system must be carefully engineered. We utilize a combination of Palladium(II) acetate (Pd(OAc)₂) and the sterically demanding, electron-rich dialkylbiaryl phosphine ligand CyJohnPhos (2-(Dicyclohexylphosphino)biphenyl)[4][5].

The Causality Behind the Chemistry:

-

Oxidative Addition: The electron-rich dicyclohexylphosphine moiety of CyJohnPhos increases the electron density at the palladium center, significantly lowering the activation energy required for insertion into the recalcitrant C–Cl bond of 2-chloropyrazine[3].

-

Transmetalation & The Role of Water: Cesium carbonate (Cs₂CO₃) in a mixed 1,4-Dioxane/H₂O solvent system is employed. Water is not merely a co-solvent; it is a mechanistic requisite. It hydrolyzes the boronic ester and generates the highly nucleophilic trihydroxyboronate anion[Ar–B(OH)₃]⁻, which undergoes rapid transmetalation with the Pd(II) complex[6].

-

Reductive Elimination: The steric bulk of the biphenyl backbone on CyJohnPhos forces the two coupling partners into close proximity on the palladium coordination sphere, accelerating reductive elimination to release the product and regenerate the active Pd(0) catalyst[4].

Figure 1: Suzuki-Miyaura catalytic cycle for 3-(Pyrazin-2-yl)aniline synthesis.

Reaction Optimization Data